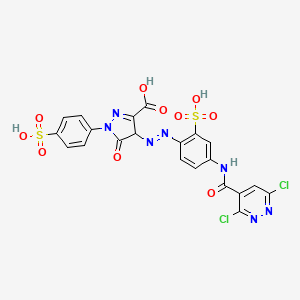![molecular formula C17H16N3O3P B14478032 Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate CAS No. 65951-56-6](/img/structure/B14478032.png)
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is a complex organophosphorus compound characterized by its unique structure, which includes a phosphonate group, two phenyl rings, and a bis(cyanomethyl)amino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphine oxide with bis(cyanomethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the bis(cyanomethyl)amino moiety.
Bis(cyanomethyl)amine: Contains the bis(cyanomethyl)amino group but lacks the phosphonate group.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the bis(cyanomethyl)amino moiety
Uniqueness
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is unique due to its combination of a phosphonate group with a bis(cyanomethyl)amino moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
65951-56-6 |
|---|---|
Fórmula molecular |
C17H16N3O3P |
Peso molecular |
341.30 g/mol |
Nombre IUPAC |
2-[cyanomethyl(diphenoxyphosphorylmethyl)amino]acetonitrile |
InChI |
InChI=1S/C17H16N3O3P/c18-11-13-20(14-12-19)15-24(21,22-16-7-3-1-4-8-16)23-17-9-5-2-6-10-17/h1-10H,13-15H2 |
Clave InChI |
QBEBYAVZOLTCDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(CN(CC#N)CC#N)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



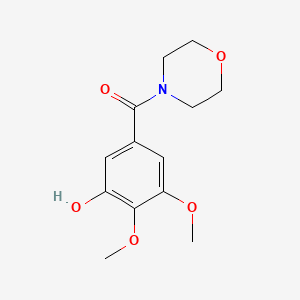
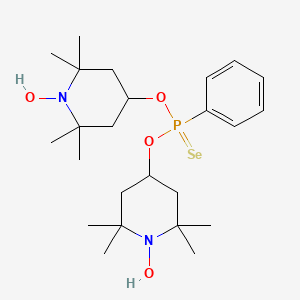
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)

![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
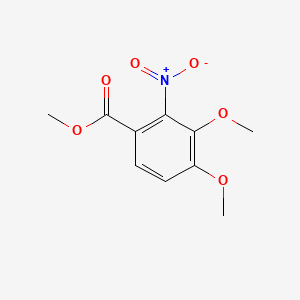


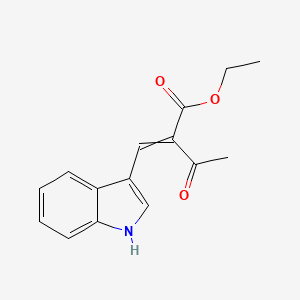
![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)

